
2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 is a synthetic compound with the molecular formula C14H13D6F3N2O4Si and a molecular weight of 370.43 g/mol . This compound is primarily used in proteomics research and is known for its stability and specific isotopic labeling .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 is widely used in scientific research, particularly in the field of proteomics . Its stable isotopic labeling makes it an ideal candidate for mass spectrometry studies, allowing researchers to track and quantify proteins and peptides in complex biological samples. Additionally, this compound is used in the study of enzyme kinetics and protein-protein interactions.
Wirkmechanismus
The mechanism of action of 2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s isotopic labeling allows for precise tracking and quantification in biological systems, providing valuable insights into molecular pathways and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 include:
2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide: This compound lacks the deuterium labeling but shares similar structural features.
2-Methyl-D3-N-(4-nitrophenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3: This compound has a similar isotopic labeling but differs in the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific isotopic labeling and the presence of the trifluoromethyl group, which enhances its stability and reactivity in various chemical and biological applications .
Eigenschaften
Molekularformel |
C14H19F3N2O4Si |
|---|---|
Molekulargewicht |
364.39 g/mol |
IUPAC-Name |
2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-trimethylsilyloxypropanamide |
InChI |
InChI=1S/C14H19F3N2O4Si/c1-13(2,23-24(3,4)5)12(20)18-9-6-7-11(19(21)22)10(8-9)14(15,16)17/h6-8H,1-5H3,(H,18,20) |
InChI-Schlüssel |
ANJATIKVFIBNNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)

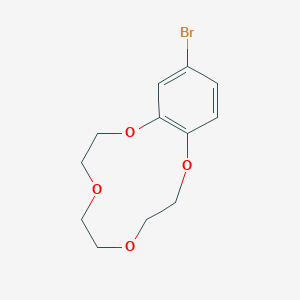


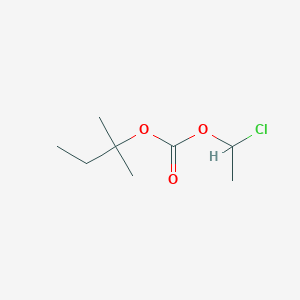
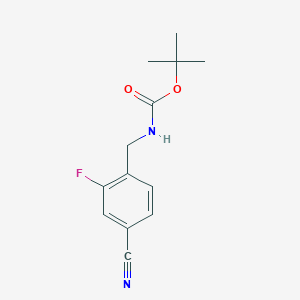
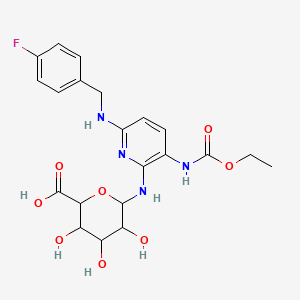
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)
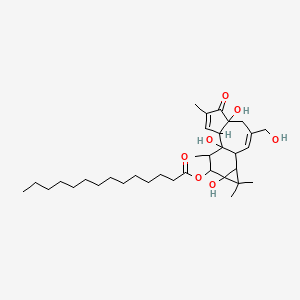

![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)
